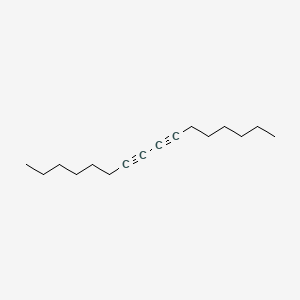

7,9-Hexadecadiyne

Beschreibung

7,9-Hexadecadiyne (C₁₆H₂₄) is a linear aliphatic diyne with triple bonds at positions 7 and 9. It is primarily utilized in organic synthesis as a precursor for stereoselective catalytic reactions, such as hydrophosphination, and as a byproduct in Sonogashira coupling processes. Its structure enables unique reactivity patterns due to the conjugated nature of the triple bonds, which influences regioselectivity and product stereochemistry in organometallic transformations .

Eigenschaften

CAS-Nummer |

18277-20-8 |

|---|---|

Molekularformel |

C16H26 |

Molekulargewicht |

218.38 g/mol |

IUPAC-Name |

hexadeca-7,9-diyne |

InChI |

InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI-Schlüssel |

NBHZWTSKGTYSSF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC#CC#CCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Hexadecadiyne typically involves the reaction of a halogenated alkyne with a metal alkyne, catalyzed by an alkali metal or a transition metal. One common method is the Sonogashira coupling reaction, where vinylidene chloride reacts with 1-octyne in the presence of a palladium catalyst and copper(I) iodide .

Industrial Production Methods: Industrial production of 7,9-Hexadecadiyne can be achieved through similar synthetic routes, with adjustments to optimize yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 7,9-Hexadecadiyne undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diols or carboxylic acids.

Reduction: Reduction reactions can convert the triple bonds to double or single bonds.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Diols, carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

7,9-Hexadecadiyne has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of unsaturated polymers and other complex organic molecules.

Biology: Investigated for its potential role in biological systems and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized as an additive in lubricants, plasticizers, and other industrial products

Wirkmechanismus

The mechanism of action of 7,9-Hexadecadiyne involves its ability to participate in various chemical reactions due to the presence of carbon-carbon triple bonds. These triple bonds make it highly reactive, allowing it to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the type of reaction it undergoes, such as oxidation, reduction, or substitution .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Homologs

The following table summarizes key structural and synthetic differences between 7,9-Hexadecadiyne and related alkynes:

Reactivity in Catalytic Hydrophosphination

7,9-Hexadecadiyne exhibits distinct stereoselectivity when subjected to ytterbium-catalyzed hydrophosphination with Ph₂PH, yielding the (Z,Z)-bis(diphenylphosphinyl)diene 96 in high selectivity (Scheme 51 in ). In contrast, the branched diyne 2,2,7,7-tetramethyl-3,5-octadiyne produces a mixture of diene 97 and allene 98 , with the latter dominating. This highlights the role of steric hindrance and triple bond positioning in directing reaction pathways .

Key Research Findings

- Catalytic Specificity: Organolanthanide complexes (e.g., Yb-imine catalysts) selectively activate 7,9-Hexadecadiyne for hydrophosphination, whereas bulkier diynes favor allene formation due to steric effects .

- Byproduct Mitigation : Optimizing vinylidene chloride stoichiometry (≥1.5 equivalents) reduces 7,9-Hexadecadiyne formation to <5%, enhancing yields of target enynes .

Notes on Non-Comparable Compounds

Several compounds in the evidence, such as 7,9(11)-diene-type triterpenes (e.g., lanosta-7,9(11)-dienes from Poria cocos), share numerical nomenclature but belong to entirely distinct chemical classes (steroids vs. alkynes). These triterpenes exhibit biological activities (e.g., antitumor effects) unrelated to the synthetic utility of 7,9-Hexadecadiyne and are excluded from this comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.